molecular formula C14H30O B14501529 2,6,10-Trimethylundecan-6-OL CAS No. 63127-72-0

2,6,10-Trimethylundecan-6-OL

Cat. No.: B14501529
CAS No.: 63127-72-0
M. Wt: 214.39 g/mol
InChI Key: ITLXARJFLXSWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10-Trimethylundecan-6-OL is an organic compound with the molecular formula C14H30O. It is a type of alcohol that features a long carbon chain with three methyl groups attached at the 2nd, 6th, and 10th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethylundecan-6-OL can be achieved through several methods. One notable method involves the enantiospecific synthesis of the compound for constructing the side chain of natural α-Tocopherol (Vitamin E) . This process typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using readily available starting materials. The process may include steps such as alkylation, reduction, and purification to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethylundecan-6-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

2,6,10-Trimethylundecan-6-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,10-Trimethylundecan-6-OL involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Vitamin E, the compound acts as a precursor that undergoes various chemical transformations to form the final product . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10-Trimethylundecan-6-OL is unique due to the presence of the hydroxyl group at the 6th position, which imparts different chemical properties and reactivity compared to its analogs. This hydroxyl group allows the compound to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

63127-72-0

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

2,6,10-trimethylundecan-6-ol

InChI

InChI=1S/C14H30O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h12-13,15H,6-11H2,1-5H3

InChI Key

ITLXARJFLXSWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(CCCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.